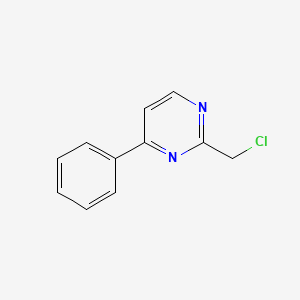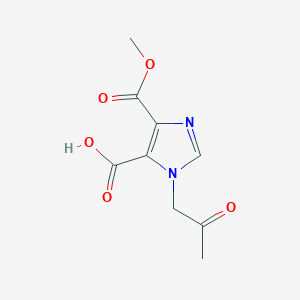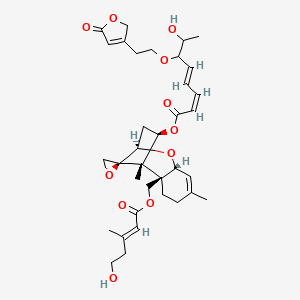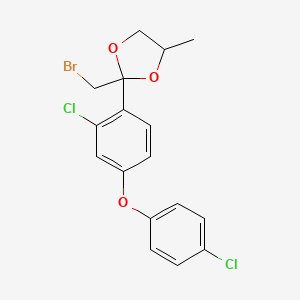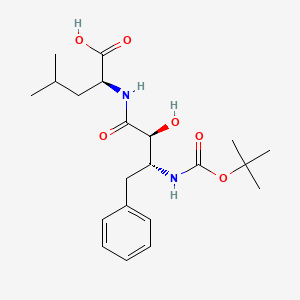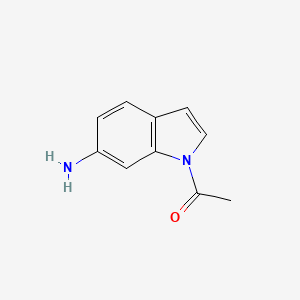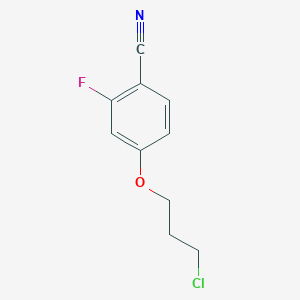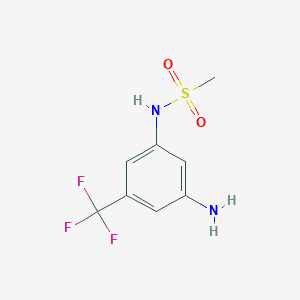
N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide
概要
説明
N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide (NTFM) is an organic compound that has been widely studied in the scientific community. It is a versatile compound that has been used in a variety of applications, including as a reagent in organic synthesis, a catalyst in the synthesis of pharmaceuticals, and a tool for studying biochemical and physiological processes.
科学的研究の応用
N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide has been used in a variety of scientific research applications, including as a reagent for organic synthesis, a catalyst for the synthesis of pharmaceuticals, and a tool for studying biochemical and physiological processes. It has been used as a reagent in the synthesis of a variety of compounds, including amino acids, peptides, and nucleotides. It has also been used as a catalyst in the synthesis of pharmaceuticals, such as antibiotics and antifungals. Additionally, it has been used to study the mechanism of action of various drugs, as well as the biochemical and physiological effects of drugs on the body.
作用機序
N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide acts as an inhibitor of several enzymes, including cytochrome P450 enzymes and proteases. Inhibition of cytochrome P450 enzymes can lead to decreased metabolism of drugs, resulting in increased bioavailability. Inhibition of proteases can lead to reduced inflammation and decreased tissue damage. Additionally, N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide has been shown to interact with several receptors, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the opioid mu receptor.
Biochemical and Physiological Effects
N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide has been found to have several biochemical and physiological effects, including increased bioavailability of drugs, reduced inflammation, and decreased tissue damage. It has also been found to have neuroprotective effects, as evidenced by its ability to reduce the levels of pro-inflammatory cytokines and reduce the levels of oxidative stress. Additionally, N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide has been found to have antidepressant effects, as evidenced by its ability to increase the levels of serotonin 5-HT2A receptors in the brain.
実験室実験の利点と制限
N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide has several advantages for use in lab experiments, including its availability, low cost, and low toxicity. Additionally, it is a versatile compound that can be used in a variety of experiments, including organic synthesis, pharmaceutical synthesis, and biochemical and physiological studies. However, there are some limitations to its use, such as its high reactivity, which can lead to unwanted side reactions and the formation of byproducts. Additionally, it is not easily soluble in water, which can make it difficult to use in experiments that require aqueous solutions.
将来の方向性
There are several potential future directions for N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide research, including the development of new synthesis methods, the exploration of its potential therapeutic applications, and the further investigation of its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential as a tool for studying the mechanism of action of drugs and its potential as a drug delivery system. Finally, further research could be conducted to explore its potential as an inhibitor of various enzymes and its potential as a tool for studying receptor interactions.
特性
IUPAC Name |
N-[3-amino-5-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2S/c1-16(14,15)13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIYSNQZJYPMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B3161723.png)

